Boc-Tyr(OAllyl)-OH

Description

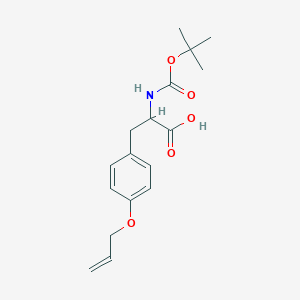

Boc-Tyr(OAllyl)-OH (CAS 127132-38-1) is a tyrosine derivative widely used in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and an allyl (OAllyl) ether protecting the phenolic hydroxyl group of tyrosine. The molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol . This compound is critical in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies, where the allyl group provides orthogonal protection. The allyl moiety is stable under acidic conditions (e.g., trifluoroacetic acid, TFA) but can be selectively removed using palladium catalysts (e.g., Pd(PPh₃)₄) under mild, neutral conditions . This property enables sequential deprotection in complex peptide sequences, such as cyclic or branched structures .

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20) |

InChI Key |

YIRRNENSHUFZBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Key Reactions Involving Boc-Tyr(OAllyl)-OH

- Oxidation : The allyl group can be oxidized to yield epoxides or aldehydes.

- Reduction : It can be reduced to form saturated alkyl derivatives.

- Substitution : The allyl group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as osmium tetroxide for oxidation, palladium on carbon for reduction, and palladium-catalyzed reactions for substitution.

Scientific Research Applications

The applications of this compound span several domains:

Chemistry

- Peptide Synthesis : this compound is widely used as a building block for synthesizing peptides and unnatural amino acids. Its ability to undergo various chemical transformations makes it valuable in constructing complex peptide structures.

- Synthesis of Derivatives : It serves as a precursor for synthesizing other tyrosine derivatives, which are essential in developing bioactive compounds .

Biology

- Enzyme-Substrate Interactions : The compound is utilized in studying enzyme-substrate interactions due to its structural similarity to natural amino acids. This application aids in understanding metabolic pathways and enzyme mechanisms.

- Protein Engineering : this compound is employed in protein engineering to modify proteins for enhanced functionality or stability.

Medicine

- Prodrug Development : Research indicates potential applications in developing prodrugs that can improve the bioavailability of therapeutic agents by modifying their pharmacokinetic properties.

- Bioactive Peptides : It is used as a precursor in synthesizing bioactive peptides that may have therapeutic effects against various diseases.

Case Study 1: Synthesis of Cyclohexyl Derivative

A recent study demonstrated an efficient method for synthesizing Boc-Tyr(Che)-OH from Boc-Tyr-OH using cyclohexyl bromide. This method achieved high yields (up to 73%) and showcased the versatility of this compound derivatives in creating functionalized amino acids with enhanced properties .

| Compound | Yield (%) | Method |

|---|---|---|

| Boc-Tyr(Che)-OH | 73% | NaH treatment with Che-Br |

| Boc-Tyr(Chx)-OH | 70% | Hydrogenation over PtO2 |

Case Study 2: Total Synthesis of Daptomycin

In another significant application, this compound was integral to the total synthesis of daptomycin, an important antibiotic. The synthesis involved multiple steps where the allyl group was selectively removed to facilitate further reactions without notable side products. This exemplifies its utility in complex organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes the critical features of Boc-Tyr(OAllyl)-OH and its analogs:

Stability and Deprotection Mechanisms

- This compound : The allyl group’s orthogonality allows selective removal without affecting acid-labile groups (e.g., Boc) or base-labile Fmoc . This is critical for synthesizing cyclic peptides via ring-closing metathesis (RCM) or disulfide bonds .

- Boc-Tyr(tBu)-OH : The tert-butyl group is highly stable in TFA (20–50% v/v) but requires harsh acids (e.g., HF) for cleavage, limiting its use in multi-step syntheses requiring mild deprotection .

- Boc-Tyr(Bzl)-OH : Benzyl groups are partially cleaved by TFA, making them less ideal for Boc chemistry but acceptable in Fmoc strategies where piperidine is used for deprotection .

- Boc-Tyr(2-Br-Z)-OH : The 2-bromobenzyloxycarbonyl group offers superior acid stability, suitable for prolonged Boc-based syntheses. Deprotection requires HF, which also cleaves resins .

Research Findings and Case Studies

- Cyclic Peptide Synthesis: this compound was employed in the synthesis of lectinomimic cyclic peptides, where allyl deprotection enabled on-resin cyclization via PyBOP/HOBt activation .

- Orthogonal Protection: In vancomycin-inspired templates, this compound allowed sequential coupling with other allyl-protected amino acids (e.g., Boc-Ser(All)-OH), achieving yields of 65–97% in RCM precursors .

- Phosphorylation Studies : Boc-Tyr(PO3BZL2)-OH enabled the development of kinase inhibitors by mimicking phosphorylated tyrosine residues in vitro .

Preparation Methods

Reaction with Sodium Hydride (NaH)

Conditions :

Outcome :

Reaction with Potassium Carbonate (K₂CO₃)

Conditions :

Outcome :

Reaction with Sodium Hydroxide (NaOH)

Conditions :

Outcome :

-

Yield : Lower efficiency (~28%) due to incomplete substrate conversion.

-

Limitations : Ineffective for phenolic protection; NaH or K₂CO₃ preferred.

Use of Crude Boc-Tyr-OH for Yield Optimization

Crude Boc-Tyr-OH, containing Boc-Tyr(Boc)-OH as a byproduct, is directly used to enhance overall yield.

Mechanism

Practical Implications

-

Simplification : Eliminates purification steps, reducing synthesis time.

-

Cost-Effectiveness : Minimizes waste and maximizes resource utilization.

Comparative Analysis of Reaction Conditions

| Parameter | NaH/DMF | K₂CO₃/DMF | NaOH/Dioxane–Water |

|---|---|---|---|

| Base Strength | Strong | Mild | Moderate |

| Yield | ~70% (Che-Br) | Quantitative | ~28% |

| Side Reactions | High risk | Low risk | Moderate risk |

| Solvent | DMF | DMF | Dioxane–Water |

Purification and Characterization

Workup and Isolation

Q & A

Q. What are the standard synthetic protocols for Boc-Tyr(OAllyl)-OH, and how can researchers ensure reproducibility?

this compound is synthesized via alkylation of Boc-Tyr-OH using NaH in dimethylformamide (DMF) with 3-bromocyclohexene, followed by hydrogenation over PtO₂ for deprotection . To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, solvent purity) and validate intermediates via HPLC or NMR. Adhere to guidelines for experimental reporting, including detailed descriptions of purification steps and characterization data (e.g., melting points, spectral profiles) .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm allyl group incorporation and Boc protection.

- High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold).

- Mass spectrometry (MS) for molecular weight verification (theoretical: C₁₈H₂₃NO₅, MW 339.4). For novel derivatives, include elemental analysis and chiral chromatography to confirm enantiomeric purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Avoid inhalation or skin contact; use fume hoods, nitrile gloves, and safety goggles.

- Store in a moisture-free environment at 2–8°C to prevent degradation.

- In case of exposure, rinse affected areas with water and consult safety data sheets for emergency protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

- Variable screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) and solvents (e.g., THF vs. DMF) to reduce racemization.

- Reaction monitoring : Use in-situ FTIR or TLC to track allyl group incorporation and terminate reactions at optimal conversion.

- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. How can researchers address low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Activation strategy : Use HOBt/DIC or Oxyma Pure/DIC for efficient carboxylate activation.

- Solvent selection : Employ DCM/DMF mixtures to enhance resin swelling and reagent diffusion.

- Orthogonal deprotection : Optimize allyl removal with Pd(PPh₃)₄ and phenylsilane in anhydrous conditions to avoid peptide chain cleavage .

Q. What experimental approaches are suitable for assessing this compound stability under acidic or basic conditions?

Q. What role does this compound play in synthesizing peptides with post-translational modifications (PTMs)?

The OAllyl group enables site-specific introduction of tyrosine modifications (e.g., phosphorylation or glycosylation) after selective deprotection. For example, allyl removal via Pd-catalyzed deallylation allows subsequent functionalization of the hydroxyl group .

Q. How can researchers integrate this compound into automated peptide synthesizers while minimizing side reactions?

- Coupling cycles : Extend coupling times (30–60 minutes) and use double couplings for sterically hindered residues.

- Deprotection monitoring : Implement real-time UV monitoring (e.g., Fmoc removal at 301 nm) to prevent over-acidification.

- Resin compatibility : Use Wang or Rink amide resins to accommodate allyl-protected residues .

Q. How can contradictions in published data on this compound reactivity be resolved?

- Critical literature review : Cross-reference synthesis protocols, analytical conditions, and reagent sources across studies.

- Replication studies : Reproduce conflicting experiments with standardized controls (e.g., identical reagents, equipment).

- Data sharing : Deposit raw spectral data in repositories like Zenodo for transparency .

Q. What novel applications of this compound can be explored in peptide-based drug discovery?

- Targeted therapeutics : Incorporate into vasopressin/oxytocin antagonists for cardiovascular or neurological disorders.

- Bioconjugation : Use the allyl group as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorophores or drug payloads .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

Table 2: Stability Study Design for Acidic/Basic Conditions

| Condition | Concentration | Temperature | Sampling Timepoints | Endpoint Analysis |

|---|---|---|---|---|

| 0.1 M HCl | 10 mg/mL | 25°C | 0, 24, 72 h | HPLC purity |

| 0.5 M NaOH | 10 mg/mL | 40°C | 0, 12, 48 h | NMR degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.